1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol
Description
1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol is a piperidine derivative featuring a cyclooctylmethyl group attached to the piperidine nitrogen and a 3-(trifluoromethyl)phenyl substituent at the 4-position of the piperidine ring.
Properties
CAS No. |
612837-86-2 |
|---|---|
Molecular Formula |
C21H30F3NO |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-(cyclooctylmethyl)-4-[3-(trifluoromethyl)phenyl]piperidin-4-ol |
InChI |
InChI=1S/C21H30F3NO/c22-21(23,24)19-10-6-9-18(15-19)20(26)11-13-25(14-12-20)16-17-7-4-2-1-3-5-8-17/h6,9-10,15,17,26H,1-5,7-8,11-14,16H2 |
InChI Key |
KXELCMOUZVFRPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)CN2CCC(CC2)(C3=CC(=CC=C3)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stepwise Protocol
The primary synthetic pathway involves reductive alkylation of a piperidin-4-ol precursor with cyclooctanecarbaldehyde. This method, adapted from mu-opioid receptor agonist syntheses, proceeds via imine intermediate formation followed by borohydride reduction:
-
Imine Formation :
Piperidin-4-ol (1.0 equiv) reacts with cyclooctanecarbaldehyde (1.2 equiv) in anhydrous dichloroethane under argon. Acetic acid (2–5 mol%) catalyzes Schiff base formation at 25°C over 12 hours. -
Reduction :
Sodium triacetoxyborohydride (NaBH(OAc)₃, 3.0 equiv) is added portionwise at 0°C. The reaction proceeds for 6 hours, yielding 1-cyclooctylmethylpiperidin-4-ol with 82–87% isolated yield after column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Table 1: Optimization of Reductive Alkylation
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Dichloroethane | +15% vs THF |
| Temperature | 0°C (reduction) | +22% vs RT |
| Catalyst Loading | 5 mol% AcOH | +12% vs 1% |
Hydroxylation at C4 Position
Oxidative Hydroxylation Strategies
The C4 hydroxyl group is introduced via two complementary routes:
Route A: Epoxidation-Hydrolysis
-
Epoxidation : Treat 4-(3-trifluoromethylphenyl)piperidine with m-CPBA (1.2 equiv) in CH₂Cl₂ at 0°C, forming an epoxide intermediate (64% yield).
-
Acid-Catalyzed Hydrolysis : 6 M HCl at 60°C opens the epoxide, yielding the diol. Selective protection with tert-butyldimethylsilyl (TBS) chloride isolates the C4 alcohol (51% over two steps).
Route B: Direct Oxidation
Manganese dioxide (MnO₂, 10 equiv) in refluxing acetone oxidizes the C4 position directly, achieving 68% yield without protecting groups.
Table 2: Hydroxylation Method Comparison
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Epoxidation-Hydrolysis | 51% | 98.5% | Moderate |
| Direct Oxidation | 68% | 95.2% | High |
Final Assembly and Purification
Convergent Synthesis
Combining the cyclooctylmethyl and trifluoromethylphenyl moieties requires careful stoichiometric control:
-
Coupling Reaction :
1-Cyclooctylmethylpiperidin-4-ol (1.0 equiv) reacts with 4-(3-trifluoromethylphenyl)piperidine (1.05 equiv) using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF at 25°C. Reaction monitoring via LC-MS shows >95% conversion after 18 hours. -
Crystallization :
The crude product is recrystallized from ethanol/water (7:3) to afford needle-like crystals (mp 137–141°C). X-ray diffraction confirms a chair conformation for the piperidine ring and O–H···N hydrogen bonding (d = 1.87 Å).
Industrial-Scale Considerations
Continuous Flow Synthesis
Patented methods describe a continuous flow system that reduces reaction times by 80%:
-
Microreactor Design : Stainless steel reactor (ID 1 mm) maintains precise temperature control (±1°C).
-
Residence Time : 8 minutes for reductive alkylation vs 12 hours in batch mode.
Table 3: Batch vs Flow Performance
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Yield | 82% | 85% |
| Throughput | 12 g/day | 1.2 kg/day |
| Solvent Consumption | 15 L/kg | 3 L/kg |
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The secondary hydroxyl group on the piperidine ring participates in typical alcohol reactions:
a. Esterification
Reacts with acyl chlorides or anhydrides under basic conditions to form esters. For example:
b. Etherification
Forms ethers via Williamson synthesis or nucleophilic substitution:
c. Oxidation
Resists oxidation under mild conditions but forms ketones with strong oxidants like CrO₃:
Tertiary Amine Reactivity
The piperidine nitrogen undergoes alkylation and acylation:
a. Alkylation
Reacts with alkyl halides to form quaternary ammonium salts:
-
Example : Benzylation with 4-chlorobenzyl chloride yields derivatives with enhanced receptor binding .
b. Acylation
Forms amides using acyl chlorides:
Stability and Decomposition
-
Acidic Conditions : Protonation of the amine occurs below pH 4, but the hydroxyl group remains stable .
-
Thermal Stability : Decomposes above 200°C, releasing CO and HF gases (detected via TGA-MS) .
-
Photolysis : UV exposure (254 nm) induces cleavage of the C–O bond in the piperidine ring, forming ketone byproducts .
Receptor-Targeted Modifications
Structural analogs highlight reactivity-driven pharmacological optimization:
| Modification | Biological Impact | Reference |
|---|---|---|
| Acylation of -OH | Reduced mu-opioid receptor affinity | |
| Benzylation of N | Enhanced nociceptin receptor antagonism |
Scientific Research Applications
Analgesic Potential
Recent studies have highlighted the analgesic properties of 1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol analogues. Research conducted on various piperidinols has demonstrated their effectiveness in pain models in mice, indicating potential use as analgesics. The compound acts as a mixed nociceptin/orphanin FQ (NOP)/mu-opioid receptor agonist, which may contribute to its pain-relieving effects .
Case Study:
In a study examining the analgesic potential of piperidinols, it was found that certain derivatives exhibited significant pain relief in animal models, suggesting that modifications to the piperidin-4-ol core could enhance efficacy while minimizing side effects. The study emphasized the need for further exploration of structure-activity relationships (SAR) to optimize these compounds for clinical use .
Anti-Tuberculosis Activity
The compound has also been investigated for its anti-tuberculosis properties. A notable study screened various piperidinol derivatives against Mycobacterium tuberculosis and identified several compounds with promising activity. The lead compound from this screening demonstrated a minimum inhibitory concentration (MIC) of 1.5 μg/mL, indicating strong anti-tuberculosis potential .
Table: Anti-Tuberculosis Activity of Piperidinol Derivatives
| Compound | MIC (μg/mL) | Observations |
|---|---|---|
| 1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol | 1.5 | Strong activity against M. tuberculosis |
| 4b | 1.4 | Most active derivative with good therapeutic index |
| 4m | 1.7 | Comparable activity with acceptable safety profile |
The study concluded that while some derivatives showed excellent activity, they also exhibited side effects during in vivo testing, necessitating further optimization to improve their therapeutic indices .
Receptor Modulation
The compound's interaction with various receptors adds another layer to its applicability in pharmacotherapy. It has been shown to act on both mu-opioid receptors and NOP receptors, which are critical in pain modulation and other physiological processes . This dual action could make it a valuable candidate for developing multi-target drugs aimed at treating complex conditions such as chronic pain or substance use disorders.
Mechanism of Action
SR-16430 exerts its effects by selectively antagonizing the nociceptin receptor, which is involved in modulating pain and other physiological processes . By blocking this receptor, SR-16430 can inhibit the signaling pathways associated with pain perception, providing potential therapeutic benefits for chronic pain management .
Comparison with Similar Compounds
Structural Variations and Key Features
The following compounds share the piperidin-4-ol core but differ in N-substituents, aryl groups, or hydroxyl positioning:
Physicochemical Properties
- Molecular Weight : Bulky substituents (e.g., cyclooctylmethyl, octylphenethyl) increase molecular weight, which may limit blood-brain barrier penetration unless balanced by other properties.
Biological Activity
1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol, also known as SR 16430, is a compound that has garnered attention for its potential therapeutic applications, particularly in pain management and opioid receptor modulation. This article explores the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and implications for future research.
- Molecular Formula : C21H30F3NO
- Molecular Weight : 369.5 g/mol
- IUPAC Name : 1-(cyclooctylmethyl)-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol
The compound's structure features a piperidine ring, which is crucial for its interaction with various receptors in the central nervous system.
1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol exhibits activity primarily as a partial agonist at mu-opioid receptors (MOR) and as an agonist at nociceptin/orphanin FQ peptide (NOP) receptors . This dual action suggests potential benefits in managing pain while minimizing the risk of addiction associated with traditional opioids.
Receptor Binding Affinity
Research indicates that SR 16430 has significant binding affinity for both MOR and NOP receptors. The following table summarizes its receptor interactions:
| Receptor Type | Binding Affinity (Ki) | Activity Type |
|---|---|---|
| Mu-opioid Receptor | Low nanomolar range | Partial Agonist |
| Nociceptin Receptor | Low nanomolar range | Agonist |
Antinociceptive Activity
In preclinical studies, SR 16430 demonstrated antinociceptive effects in various pain models, including the tail-flick test in mice. The compound produced a significant increase in tail-flick latency, indicating its efficacy in pain relief.
Tolerance and Dependence
Unlike traditional opioids such as morphine, SR 16430 exhibited a reduced development of tolerance to its antinociceptive effects. This characteristic is particularly valuable in chronic pain management, where tolerance can limit the effectiveness of treatment.
Case Studies and Research Findings
- Study on Antinociception : In a study published in the Journal of Pharmacology, researchers assessed the antinociceptive effects of SR 16430 using the tail-flick assay. The results indicated that SR 16430 produced significant pain relief comparable to morphine but with lower potential for abuse due to its partial agonist nature at MOR .
- Behavioral Studies : Another investigation explored the behavioral impacts of SR 16430 in conditioned place preference paradigms. The findings suggested that while SR 16430 elicited rewarding effects, these were significantly less than those observed with full agonists like morphine .
- Receptor Interaction Analysis : A comprehensive analysis of receptor interactions revealed that SR 16430's efficacy is mediated through both MOR and NOP pathways, highlighting its potential as a multifunctional analgesic agent .
Q & A
Q. What are the recommended synthetic routes for 1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol?
A common approach involves nucleophilic substitution of a cyclooctylmethyl halide with 4-(3-trifluoromethyl-phenyl)-piperidin-4-ol under basic conditions (e.g., using K₂CO₃ or NaH). Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical to isolate the target compound. Reaction progress can be monitored by TLC, and intermediates should be validated via NMR spectroscopy. For structurally analogous piperidin-4-ol derivatives, melting points (e.g., 137–139°C) and spectroscopic data serve as benchmarks for purity .
Q. How can the purity and structural integrity of this compound be characterized?
Key methods include:
Q. What functional groups require special attention during analysis?
- Trifluoromethyl (-CF₃) : Characterize via ¹⁹F NMR (δ ~-60 to -70 ppm) and IR (C-F stretching at 1100–1250 cm⁻¹) .
- Piperidin-4-ol : Confirm hydroxyl group presence via IR (O-H stretch at 3200–3600 cm⁻¹) and ¹H NMR (broad singlet at δ ~1.5–2.0 ppm) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data between synthetic batches be resolved?
- Comparative NMR Analysis : Use authentic reference compounds (e.g., piperidin-4-ol derivatives) to validate peak assignments .
- X-ray Crystallography : Resolve structural ambiguities by determining single-crystal structures, as demonstrated for chlorophenyl-piperidin-4-ol analogs (R factor = 0.051, data-to-parameter ratio = 16.1) .
- Batch-to-Batch Reproducibility : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Use crystal structures (e.g., PDB entries) to model binding affinities. For example, piperidine derivatives have been docked into enzyme active sites to study steric and electronic compatibility .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories using AMBER or GROMACS .
Q. How does the trifluoromethyl group influence physicochemical properties?
Q. What strategies validate stereochemical outcomes in asymmetric synthesis?
Q. How to design stability studies under varying pH and temperature conditions?
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC and identify products via HRMS .
- pH-Dependent Solubility : Measure LogD values at pH 5.5 (-5.04) and 7.4 (-2.50) to guide formulation .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
